
Lenalidomide-acetamido-O-PEG3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-acetamido-O-PEG3-OH is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers, such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) chain, which can improve its solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-PEG3-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, cyclization, and hydrogenation . The PEG chain is then attached to the lenalidomide molecule through an acetamido linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs . Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-acetamido-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-acetamido-O-PEG3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of PEGylation on drug properties.
Wirkmechanismus
The mechanism of action of lenalidomide-acetamido-O-PEG3-OH involves modulation of the immune system and targeted protein degradation. The compound binds to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins involved in cancer cell survival . This targeted protein degradation is crucial for its therapeutic effects in hematological cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory effects but different pharmacokinetic properties.
Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness
Lenalidomide-acetamido-O-PEG3-OH is unique due to its PEGylation, which enhances its solubility and bioavailability compared to its parent compounds . This modification potentially improves its therapeutic efficacy and reduces side effects, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C21H27N3O8 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C21H27N3O8/c25-6-7-30-8-9-31-10-11-32-13-19(27)22-16-3-1-2-14-15(16)12-24(21(14)29)17-4-5-18(26)23-20(17)28/h1-3,17,25H,4-13H2,(H,22,27)(H,23,26,28) |
InChI-Schlüssel |
NHOMULPYZVLOMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



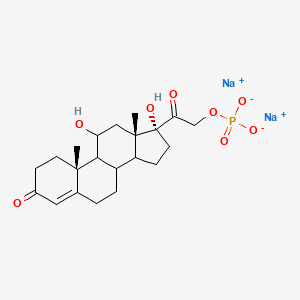


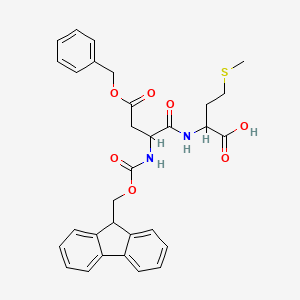
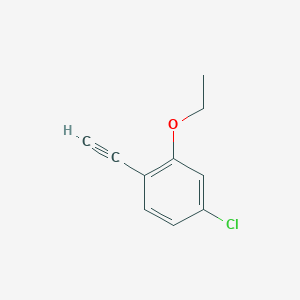

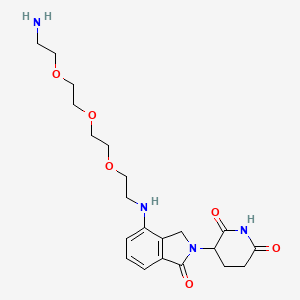

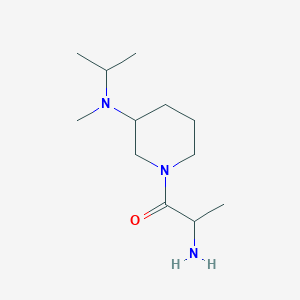
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
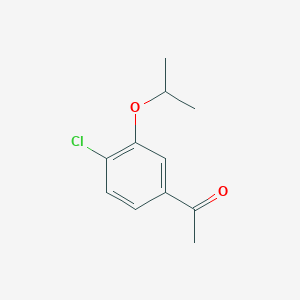
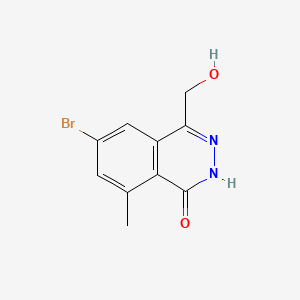
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
